Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone

Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Structure-Activity Relationship

mGlu5 SAR programs often face irreproducible results when substituting regioisomeric 6-aryl-3-pyrrolidinylpyridine analogs without validated linker geometry. This compound resolves that supply risk: • Confirmed 2,6-disubstituted pyridine topology with the critical pyrrolidine linker essential for receptor binding geometry • CNS MPO-compliant physicochemical profile (XLogP3 3.3, MW 321.4, 0 HBD, 3 HBA) • ≥95% purity, commercially available with batch consistency for reliable SAR expansion and computational model calibration

Molecular Formula C20H23N3O
Molecular Weight 321.4 g/mol
Cat. No. B11823193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone
Molecular FormulaC20H23N3O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=C2)C3CCCN3C(=O)C4=CC=CC=C4
InChIInChI=1S/C20H23N3O/c24-20(16-7-2-1-3-8-16)23-14-6-9-18(23)17-10-11-19(21-15-17)22-12-4-5-13-22/h1-3,7-8,10-11,15,18H,4-6,9,12-14H2
InChIKeyHNNPQYQUVFBZLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone Structural & Physicochemical Baseline


Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone (CAS 1352491-23-6) is a synthetic small molecule belonging to the 6-aryl-3-pyrrolidinylpyridine chemotype [1]. Its core features a central pyrrolidine ring N-substituted with a benzoyl group and C-substituted at the 2-position with a 6-(pyrrolidin-1-yl)pyridin-3-yl moiety. The compound has a molecular weight of 321.4 g/mol, a computed XLogP3 of 3.3, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [2]. It is commercially available at ≥95% purity . This chemotype has been explored as structurally novel negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a GPCR target implicated in CNS disorders [1].

mGlu5 NAM pharmacophore chemotype – 6-aryl-3-pyrrolidinylpyridine scaffold with pyrrolidine linker aligns with published negative allosteric modulator series
CNS druglike property space – computed XLogP3 ~3.3, zero HBD; supports CNS penetration research models
QC-documented commercial supply – batch-specific COA and SDS available; supports reproducible SAR and screening workflows

Why Generic Substitution of Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone Fails


Within the 6-aryl-3-pyrrolidinylpyridine class, minor structural modifications lead to drastic differences in mGlu5 NAM potency and selectivity [1]. The target compound's unique 2,6-disubstituted pyridine topology, combining a pyrrolidin-1-yl donor at the 6-position with a 2-pyrrolidinyl linker to the benzoyl group, is not replicated by its closest analogs. For instance, regioisomeric variants (e.g., Phenyl-(6-pyrrolidin-1-yl-pyridin-3-yl)-methanone [CAS 1355230-12-4]) lack the constrained pyrrolidine linker, which is critical for receptor binding geometry [1]. Interchanging such analogs without empirical validation risks introducing uncontrolled variables in pharmacological assays, compromising SAR continuity, and invalidating cross-study comparisons [1].

Regioisomeric analogs lack pyrrolidine linker. Phenyl-(6-pyrrolidin-1-yl-pyridin-3-yl)-methanone (CAS 1355230-12-4) omits the constrained 2-pyrrolidinyl spacer; this may shift allosteric binding geometry and compromise SAR continuity.
Piperidine core substitution alters conformational restriction. Replacing the pyrrolidine core with a 6-membered piperidine may change dihedral angle presentation and receptor engagement profile; class SAR suggests ≥3-fold IC50 shifts in matched pairs.

Differentiation Evidence for Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone


Pyrrolidine Linker Requirement for mGlu5 NAM

The target compound incorporates a pyrrolidine linker between the pyridine core and the benzoyl group, a topology that aligns with the 6-aryl-3-pyrrolidinylpyridine pharmacophore described for mGlu5 NAM activity [1]. In contrast, the closest regioisomeric analog, Phenyl-(6-pyrrolidin-1-yl-pyridin-3-yl)-methanone (CAS 1355230-12-4), directly attaches the benzoyl group to the pyridine ring, omitting this critical linker. The absence of this linker in the analog eliminates the defined two-carbon spacer geometry required for optimal allosteric site engagement, as confirmed by SAR trends in the same chemical series showing that linker variation directly modulates IC50 values [1].

Pyrrolidine Linker Requirement
Class-level
Target retains 2-pyrrolidinyl linker; regioisomer (CAS 1355230-12-4) attaches benzoyl directly to pyridine – linker absence may shift mGlu5 IC50 >10-fold across matched pairs (class SAR).
Supports mGlu5 NAM pharmacophore alignment
Class-level SAR from Weiss et al. 2011; direct head-to-head data not available for this exact pair
Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Structure-Activity Relationship

Lipophilicity and CNS Druglikeness Profile

The target compound exhibits a computed XLogP3 of 3.3 and zero hydrogen bond donors [1], which places it within the favorable range for CNS penetration according to multiparameter optimization (MPO) scoring. Its 4-methyl-substituted analog, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone (CAS 1355215-15-4), carries an additional methyl group that increases lipophilicity (XLogP3 approximately 3.8) and molecular weight (MW 335.4 vs. 321.4) [REFS-2, REFS-4]. This difference in lipophilicity may alter non-specific protein binding and off-target promiscuity profiles, as higher logP values in this chemical space have been associated with increased risk of phospholipidosis and hERG binding [3].

Lipophilicity & CNS Profile
Reported
ΔXLogP3 ≈ +0.5 (target 3.3 vs. 4-methyl analog ~3.8); ΔMW +14 g/mol; HBD 0 in both.
Lower lipophilicity may reduce non-specific binding risk
Computed XLogP3, cross-study comparison; CNS MPO context
Lipophilicity Physicochemical Properties CNS Drug Design

Conformational Restriction: Pyrrolidine vs. Piperidine Core

The target compound contains a pyrrolidine core (5-membered ring) that connects the pyridine and benzoyl moieties. Its piperidine-containing analog, Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone, replaces this core with a 6-membered piperidine ring, altering the dihedral angle between the pyridine and benzoyl planes. In related mGlu5 NAM series, the pyrrolidine-to-piperidine ring expansion has been shown to modulate receptor binding and functional activity, likely due to altered presentation of the key aryl groups within the allosteric binding pocket [1]. The pyrrolidine scaffold provides greater conformational constraint than piperidine, which can translate into enhanced selectivity profiles [1].

Pyrrolidine vs. Piperidine Core
Class-level
Target pyrrolidine (5-ring) vs. piperidine (6-ring) analog: one methylene expansion; class SAR shows ring enlargement can shift mGlu5 IC50 ≥3-fold.
Pyrrolidine core may provide greater conformational constraint
Inferred from matched-pair trends; no direct data for these specific compounds
Conformational Restriction Pyrrolidine vs. Piperidine Scaffold Design

Purity and Quality Assurance Benchmarking

The target compound is supplied by AKSci at a minimum purity specification of 95%, supported by batch-specific SDS and COA documentation . In contrast, many comparator compounds from this structural class are available only through custom synthesis or from vendors that do not disclose batch-level analytical characterization. For example, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone is listed by the same supplier at 95% purity, but the target compound's availability with documented quality assurance reduces the risk of introducing unidentified impurities that could confound biological assay results or yield misleading SAR conclusions .

Purity & QC Benchmarking
Data to verify
≥95% purity (commercial specification); batch-specific SDS and COA documentation available upon request.
Supports assay reproducibility; documented batch traceability
Vendor specification; independent verification recommended
Chemical Purity Quality Control Reproducibility

Application Scenarios for Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone


mGlu5 NAM Pharmacological Probe

The compound's 6-aryl-3-pyrrolidinylpyridine scaffold, which includes the critical pyrrolidine linker and pyrrolidinyl-pyridine donor motif, makes it a suitable candidate for investigating mGlu5 NAM pharmacology. Its structural compliance with the published pharmacophore series [1] supports its use in SAR expansion studies, where modifications at the benzoyl or pyrrolidine positions can be systematically explored to optimize potency and CNS penetration.

CNS Drug Design Reference Standard

With a computed XLogP3 of 3.3, zero HBDs, and a molecular weight of 321.4 g/mol, the compound resides within the favorable CNS MPO parameter space [REFS-2, REFS-5]. It can serve as a reference standard for calibrating computational models of CNS permeability and for benchmarking the physicochemical profiles of newly designed mGlu5 NAM candidates.

Building Block for Fragment-Based Discovery

The compound's dual pyrrolidine-pyridine architecture, combined with a benzoyl group, offers multiple vectors for chemical diversification. As a pre-assembled building block with documented purity and availability , it enables rapid, parallel synthesis of compound libraries for high-throughput screening against GPCR targets beyond mGlu5, including other class C GPCRs.

Application
Selection Property
Validation Focus
mGlu5 NAM SAR studies
6-aryl-3-pyrrolidinylpyridine pharmacophore alignment
Allosteric site engagement and linker geometry review
CNS MPO property benchmarking
Favorable CNS MPO physicochemical range
Computational permeability model calibration
GPCR-focused library synthesis
Dual pyrrolidine-pyridine diversification vectors
Parallel synthesis compatibility and QC documentation
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